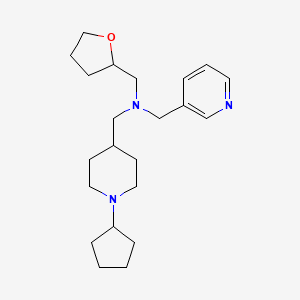![molecular formula C16H24N2O4S B6005311 1-[4-(phenylthio)butyl]piperazine oxalate](/img/structure/B6005311.png)
1-[4-(phenylthio)butyl]piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(phenylthio)butyl]piperazine oxalate, commonly known as P4, is a chemical compound that is widely used in scientific research. It is a member of the piperazine family of compounds, which are known for their diverse biological activities. P4 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The exact mechanism of action of P4 is not fully understood, but it is believed to act on multiple targets in the brain. P4 has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It also has antioxidant properties and can protect neurons from oxidative stress. P4 has been shown to modulate several signaling pathways in the brain, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
P4 has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of several neurotrophic factors, including BDNF and NGF. P4 has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In animal models of neurological disorders, P4 has been shown to reduce inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
P4 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It has been extensively studied for its potential therapeutic applications, and there is a large body of literature on its pharmacology and mechanism of action. P4 has also been shown to have low toxicity in animal models.
One limitation of P4 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on P4. One area of interest is the development of more effective formulations of P4 that can improve its solubility and bioavailability. Another area of interest is the identification of specific targets in the brain that are modulated by P4. This could lead to the development of more targeted therapies for neurological disorders.
Conclusion
In conclusion, 1-[4-(phenylthio)butyl]piperazine oxalate, or P4, is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, antidepressant, and anxiolytic effects in animal models of neurological disorders and depression. P4 has several advantages for use in lab experiments, including its stability and low toxicity. Future research on P4 could lead to the development of more effective therapies for neurological disorders.
Synthesemethoden
The synthesis of P4 involves the reaction of piperazine with 1,4-dibromobutane, followed by the reaction of the resulting compound with phenylthiol. The final step involves the formation of the oxalate salt of P4. The synthesis of P4 is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
P4 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. P4 has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Eigenschaften
IUPAC Name |
oxalic acid;1-(4-phenylsulfanylbutyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S.C2H2O4/c1-2-6-14(7-3-1)17-13-5-4-10-16-11-8-15-9-12-16;3-1(4)2(5)6/h1-3,6-7,15H,4-5,8-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVBNSBDTHEHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCSC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;1-(4-phenylsulfanylbutyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6005241.png)

![1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B6005253.png)
![ethyl N-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}-beta-alaninate](/img/structure/B6005269.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6005273.png)
amine dihydrochloride](/img/structure/B6005277.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6005282.png)
![2-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B6005284.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6005300.png)
![N-(4-methoxyphenyl)-2-(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6005301.png)
![2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6005309.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6005322.png)
![1-(1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-N-methylmethanamine](/img/structure/B6005330.png)